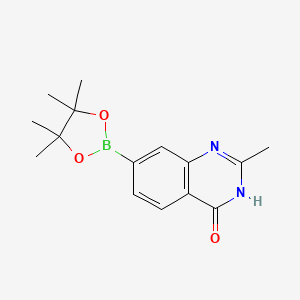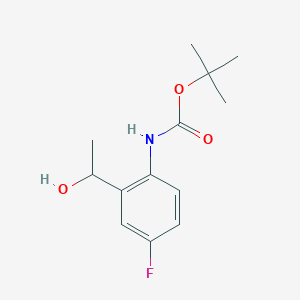![molecular formula C11H17BrN2O B12087370 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, two methyl groups, and an oxan-4-ylmethyl substituent, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the bromine and oxan-4-ylmethyl substituents, making it less reactive in certain chemical reactions.
4-Bromo-3,5-dimethyl-1H-pyrazole: Similar structure but without the oxan-4-ylmethyl group, affecting its solubility and reactivity.
Uniqueness
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is unique due to its combination of substituents, which enhance its reactivity and versatility in various chemical reactions. The presence of the oxan-4-ylmethyl group also imparts unique solubility and binding properties, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H17BrN2O |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole |
InChI |
InChI=1S/C11H17BrN2O/c1-8-11(12)9(2)14(13-8)7-10-3-5-15-6-4-10/h10H,3-7H2,1-2H3 |
Clé InChI |
ZXYPQUDTCOLFJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2CCOCC2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


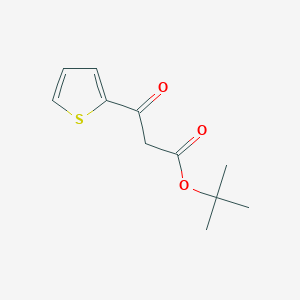
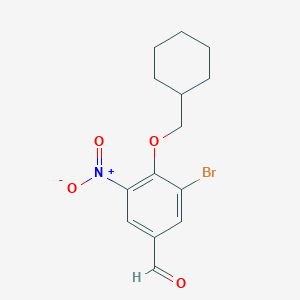


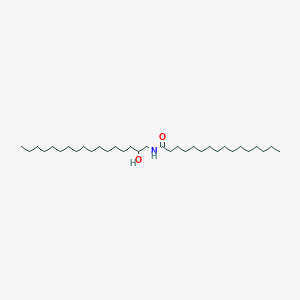





![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)

